molecular formula C22H21O4Sb B073027 Triphenylantimony Diacetate CAS No. 1538-62-1

Triphenylantimony Diacetate

Cat. No.: B073027
CAS No.: 1538-62-1
M. Wt: 471.2 g/mol
InChI Key: MPOFCRCFZPKTCF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylantimony diacetate is an organoantimony compound with the chemical formula (C₆H₅)₃Sb(OAc)₂ It is a pentavalent antimony compound, where the antimony atom is bonded to three phenyl groups and two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylantimony diacetate can be synthesized through oxidative addition reactions. One common method involves the reaction of triphenylantimony with acetic acid and hydrogen peroxide. The reaction proceeds as follows:

(C6H5)3Sb+2CH3COOH+H2O2(C6H5)3Sb(OAc)2+2H2O(C_6H_5)_3Sb + 2 CH_3COOH + H_2O_2 \rightarrow (C_6H_5)_3Sb(OAc)_2 + 2 H_2O (C6​H5​)3​Sb+2CH3​COOH+H2​O2​→(C6​H5​)3​Sb(OAc)2​+2H2​O

This method is efficient and yields this compound in good quantities .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scaling up the laboratory procedures. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Triphenylantimony diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state compounds.

    Substitution: The acetate groups can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids or bases can facilitate the substitution of acetate groups.

Major Products Formed:

Scientific Research Applications

Triphenylantimony diacetate has several applications in scientific research:

Comparison with Similar Compounds

    Triphenylbismuth Diacetate: Similar in structure but contains bismuth instead of antimony.

    Pentaphenylantimony: Contains five phenyl groups instead of three phenyl and two acetate groups.

Uniqueness: Triphenylantimony diacetate is unique due to its specific combination of phenyl and acetate groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

[acetyloxy(triphenyl)-λ5-stibanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFCRCFZPKTCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21O4Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046126
Record name Triphenylantimony diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-62-1
Record name Bis(acetato-κO)triphenylantimony
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1538-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(acetato-O-)triphenylantimony
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimony, bis(acetato-O)triphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenylantimony diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(acetato-O-)triphenylantimony
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylantimony Diacetate
Reactant of Route 2
Triphenylantimony Diacetate
Reactant of Route 3
Reactant of Route 3
Triphenylantimony Diacetate
Reactant of Route 4
Triphenylantimony Diacetate
Reactant of Route 5
Triphenylantimony Diacetate
Reactant of Route 6
Triphenylantimony Diacetate
Customer
Q & A

Q1: What is known about the synthesis of Triphenylantimony Diacetate?

A1: The research paper focuses on improved synthetic methods for several organoantimony compounds, including this compound. [] While the abstract doesn't detail the specific improvements, it suggests that the described methods offer advantages over previous synthetic approaches. For detailed information on these improved methods, please refer to the full text of the paper: [] Brief Note Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.